Cas no 897619-28-2 (2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol)

2-{4-(ベンジルアミノ)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-6-イル(メチル)アミノ}エタン-1-オールは、ピラゾロピリミジン骨格を有する特異な化合物です。その分子構造は、ベンジルアミノ基とヒドロキシエチルアミノ基が修飾されており、高い生体適合性と標的選択性を示す可能性があります。特に、キナーゼ阻害剤や細胞シグナル伝達調節剤としての応用が期待され、医薬品開発における中間体として有用です。分子内の極性基(ヒドロキシル基)が水溶性を向上させ、製剤化の利点を有しています。また、メチル基による立体障害の調整により、受容体結合親和性の最適化が可能な点が特徴です。

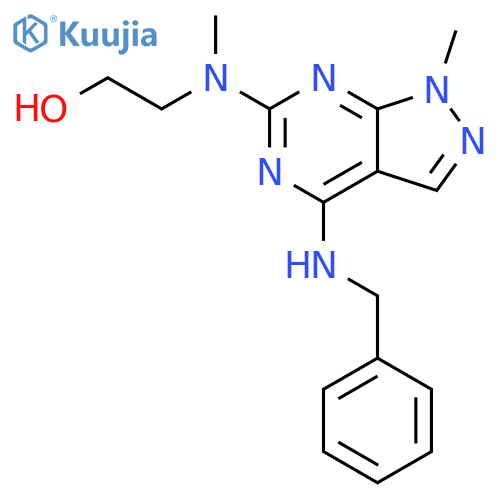

897619-28-2 structure

商品名:2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol

CAS番号:897619-28-2

MF:C16H20N6O

メガワット:312.369602203369

CID:5515479

2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol

- 2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol

-

- インチ: 1S/C16H20N6O/c1-21(8-9-23)16-19-14(13-11-18-22(2)15(13)20-16)17-10-12-6-4-3-5-7-12/h3-7,11,23H,8-10H2,1-2H3,(H,17,19,20)

- InChIKey: QSBJAMYQRIMDTG-UHFFFAOYSA-N

- ほほえんだ: C(O)CN(C)C1=NC(NCC2=CC=CC=C2)=C2C=NN(C)C2=N1

2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2031-0904-4mg |

2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol |

897619-28-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2031-0904-10mg |

2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol |

897619-28-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2031-0904-10μmol |

2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol |

897619-28-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2031-0904-1mg |

2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol |

897619-28-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2031-0904-3mg |

2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol |

897619-28-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2031-0904-2μmol |

2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol |

897619-28-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2031-0904-2mg |

2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol |

897619-28-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2031-0904-5mg |

2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol |

897619-28-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2031-0904-5μmol |

2-{[4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](methyl)amino}ethan-1-ol |

897619-28-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

897619-28-2 (2-{4-(benzylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-6-yl(methyl)amino}ethan-1-ol) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量